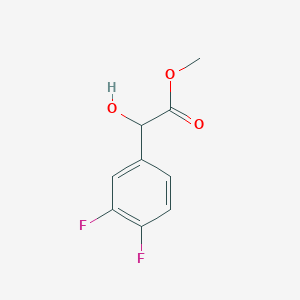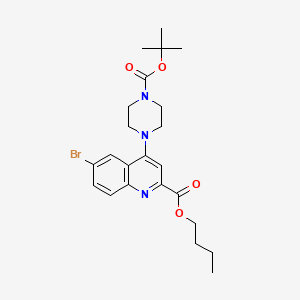![molecular formula C11H19Cl B2854596 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287333-35-9](/img/structure/B2854596.png)
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane, also known as CB13, is a synthetic compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in various scientific research applications.
Wirkmechanismus
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is believed to exert its effects by binding to the cannabinoid receptor CB2. This receptor is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-tumor effects in preclinical studies. However, further research is needed to determine the exact mechanisms by which 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane exerts its effects and its potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is also highly selective for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has limitations in that it is not currently approved for use in humans and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. One area of research could be to further investigate the anti-inflammatory and analgesic effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in animal models of various diseases. Another area of research could be to investigate the potential anti-tumor effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in preclinical models of cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in humans and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane can be synthesized using a variety of methods, including the reaction of 1,5-dichloropentane with 1,3-dimethylcyclohexane in the presence of a strong base. The resulting product is then treated with hydrogen chloride to form 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. The synthesis of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been studied for its potential use in various scientific research applications, including as a ligand for the cannabinoid receptor CB2. It has also been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl/c1-9(2)3-4-10-5-11(6-10,7-10)8-12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUGGEDWVSEKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

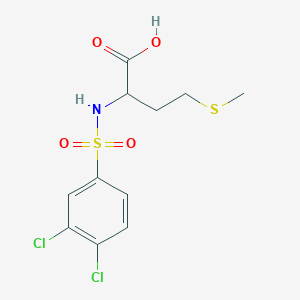
![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)
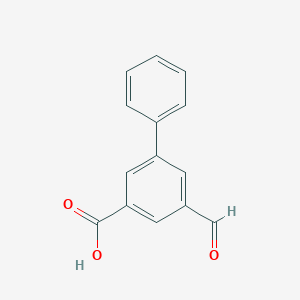
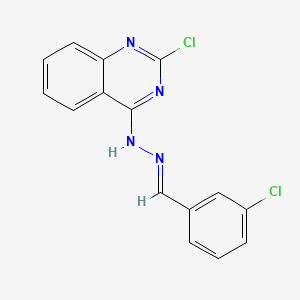

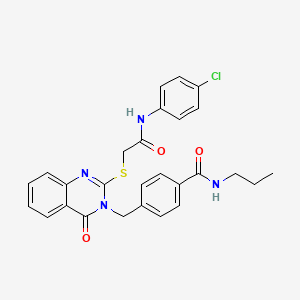
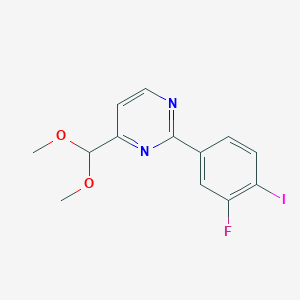
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
